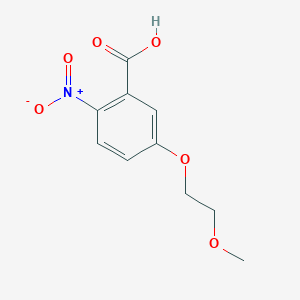
Acide 5-(2-méthoxyéthoxy)-2-nitrobenzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(2-Methoxyethoxy)picolinic acid” is a compound that has a molecular weight of 197.19 . It’s stored at a temperature between 2-8°C in an inert atmosphere .
Synthesis Analysis
While specific synthesis information for “5-(2-Methoxyethoxy)-2-nitrobenzoic acid” was not found, a related compound, “2-(2-methoxyethoxy)ethanol”, is mentioned in the context of being used as an anti-icing agent in JP-8, a type of jet fuel .
Molecular Structure Analysis
The molecular structure of a similar compound, “2-[2-(2-Methoxyethoxy)ethoxy]acetic acid”, has a molecular weight of 178.18 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-[2-(2-Methoxyethoxy)ethoxy]acetic acid”, include a refractive index of 1.446, a boiling point of 140 °C/2 mmHg, and a density of 1.161 g/mL at 25 °C .
Applications De Recherche Scientifique
- Tissus de coton greffés : Des chercheurs ont exploré la modification de tissus de coton en utilisant un copolymère aléatoire thermosensible appelé P (MEO2MA-co-AA). En greffant ce copolymère sur du coton modifié par des amines, ils ont obtenu une capacité de nettoyage accrue. L'immobilisation de P (MEO2MA-co-AA) a été confirmée par des mesures ATR-FTIR. Le tissu de coton greffé avec P (MEO2MA-co-AA) présente un comportement thermosensible, améliorant l'efficacité du nettoyage à des températures inférieures à la température de transition inférieure du copolymère (LCST) .
- Exposition au 2-(2-méthoxyéthoxy)éthanol (MEE) : L'acide 5-(2-méthoxyéthoxy)-2-nitrobenzoïque sert de métabolite et de biomarqueur de l'exposition au 2-(2-méthoxyéthoxy)éthanol (MEE), un éther de glycol largement utilisé dans les applications industrielles. Le MEE est spécifiquement utilisé comme additif antigivrage dans les formulations de kérosène militaire (comme le JP-8) .
Chimie des polymères et modification des textiles
Études des métabolites et des biomarqueurs
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(2-methoxyethoxy)-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-16-4-5-17-7-2-3-9(11(14)15)8(6-7)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIRJRFGMLKNOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-cyano-4-fluoro-N-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}aniline](/img/structure/B2447206.png)





![6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B2447215.png)
![N-(benzo[d]thiazol-2-yl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide](/img/structure/B2447216.png)


![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2447219.png)
![1,4'-bipiperidin-1'-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2447222.png)
![4-Methoxy-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid](/img/structure/B2447224.png)
![N-[4-[[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2447225.png)